1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C12H15ClN4O4. This compound features a piperidine ring, a pyrimidine ring, and various functional groups, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactions and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
1-(6-Chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H11ClN4O4 |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-7(15(18)19)9(13-5-12-8)14-3-1-6(2-4-14)10(16)17/h5-6H,1-4H2,(H,16,17) |
InChI Key |
BOYIUYTULXNVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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